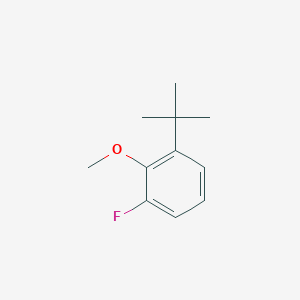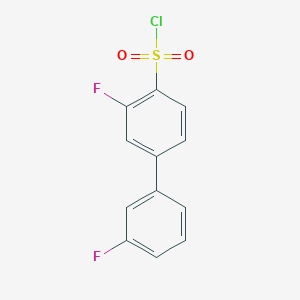![molecular formula C15H13N3O B13130344 [3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)- CAS No. 821784-32-1](/img/structure/B13130344.png)
[3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Furan-3-ylmethyl)-[3,4’-bipyridin]-5-amine is a compound that belongs to the class of heterocyclic aromatic compounds. It features a furan ring, a bipyridine moiety, and an amine group. The furan ring is known for its biological activity and is often found in various pharmacologically active compounds. The bipyridine structure is commonly used in coordination chemistry and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-3-ylmethyl)-[3,4’-bipyridin]-5-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Bipyridine Synthesis: The bipyridine moiety can be synthesized through the coupling of pyridine derivatives using palladium-catalyzed cross-coupling reactions.
Amine Introduction: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated precursor.
Industrial Production Methods
Industrial production methods for N-(Furan-3-ylmethyl)-[3,4’-bipyridin]-5-amine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Microwave-assisted synthesis is another method that can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(Furan-3-ylmethyl)-[3,4’-bipyridin]-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bipyridine moiety can be reduced to form dihydrobipyridine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenated precursors and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include furanones, dihydrobipyridine derivatives, and various substituted amines.
Scientific Research Applications
N-(Furan-3-ylmethyl)-[3,4’-bipyridin]-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Mechanism of Action
The mechanism of action of N-(Furan-3-ylmethyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The bipyridine moiety can chelate metal ions, affecting various biochemical pathways. The amine group can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)-[3,4’-bipyridin]-5-amine: Similar structure but with a different position of the furan ring.
N-(Furan-3-ylmethyl)-[2,4’-bipyridin]-5-amine: Similar structure but with a different position of the bipyridine moiety.
N-(Furan-3-ylmethyl)-[3,3’-bipyridin]-5-amine: Similar structure but with a different position of the bipyridine moiety.
Uniqueness
N-(Furan-3-ylmethyl)-[3,4’-bipyridin]-5-amine is unique due to its specific arrangement of the furan ring and bipyridine moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
821784-32-1 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-(furan-3-ylmethyl)-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C15H13N3O/c1-4-16-5-2-13(1)14-7-15(10-17-9-14)18-8-12-3-6-19-11-12/h1-7,9-11,18H,8H2 |
InChI Key |
VVLIDBRYJNCVDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CN=C2)NCC3=COC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B13130263.png)
![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene](/img/structure/B13130273.png)


![9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]-](/img/structure/B13130291.png)


![2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13130313.png)

![2-[(Dimethylamino)methyl]anthracene-9,10-dione](/img/structure/B13130323.png)




